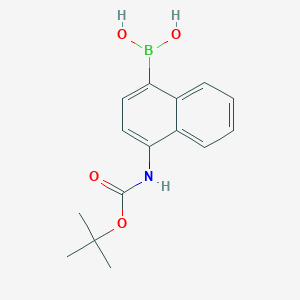

4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid

Description

4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid (abbreviated as Boc-protected naphthalene boronic acid) is a specialized organoboron compound featuring a naphthalene backbone substituted with a boronic acid group at the 1-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes while enabling deprotection under mild acidic conditions for subsequent functionalization .

This compound is utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks. Its naphthalene core contributes to π-conjugation, making it relevant in materials science, particularly in OLEDs and fluorescent sensors.

Properties

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalen-1-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO4/c1-15(2,3)21-14(18)17-13-9-8-12(16(19)20)10-6-4-5-7-11(10)13/h4-9,19-20H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMYIGRGJGXLLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid typically involves the reaction of naphthalene derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids . This reaction is known for its mild conditions and high functional group tolerance, making it an ideal choice for the synthesis of complex boronic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of palladium catalysts, aryl halides, and boronic acid reagents, along with appropriate solvents and reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of boronic acids, including 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid, is in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules.

Case Study: Synthesis of Aryl Compounds

In a study conducted by researchers, 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid was utilized as a key reagent in the synthesis of various aryl compounds. The reaction conditions involved the use of palladium catalysts and bases such as potassium carbonate, yielding products with high efficiency (up to 86.6%) under optimized conditions .

| Reaction Conditions | Yield (%) |

|---|---|

| Pd(PPh₃)₂/CsF in dioxane at 100°C for 16h | 86.6 |

| Pd(OAc)₂/K₂CO₃ in ethanol/water at 120°C for 3h | 78 |

Medicinal Chemistry

Antibacterial Agents

Recent research highlights the potential of bicyclic boronates, including derivatives like 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid, in developing antibacterial agents. These compounds are being investigated as inhibitors against β-lactamases, enzymes that confer antibiotic resistance.

Case Study: β-Lactamase Inhibitors

Several studies have reported the synthesis of bicyclic boronates that exhibit significant antibacterial activity against resistant strains of bacteria. The incorporation of the boronic acid moiety enhances the binding affinity to β-lactamase enzymes, making these compounds promising candidates for new antibiotic therapies .

Materials Science

Fluorescent Sensors

Boronic acids are known for their ability to form reversible covalent bonds with diols and sugars, which has led to their application in designing fluorescent sensors for detecting saccharides.

Case Study: Glucose Sensors

4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid has been explored as a component in glucose-sensing devices. Research indicates that when integrated into sensor designs, this compound can provide optical signals corresponding to glucose concentrations, facilitating non-invasive monitoring methods .

| Sensor Type | Detection Mechanism | Application |

|---|---|---|

| Optical Sensor | Fluorescence change upon sugar binding | Blood glucose monitoring |

Chemical Biology

Enzyme Inhibition Studies

The unique properties of boronic acids allow them to act as enzyme inhibitors by interacting with serine residues at active sites.

Case Study: Protease Inhibition

Studies have shown that compounds like 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid can inhibit proteases involved in cancer pathways by forming stable complexes with the enzyme's active site . This mechanism highlights the potential therapeutic applications in cancer treatment.

Mechanism of Action

The mechanism of action of 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in various chemical and biological applications, such as enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Table 1: Comparative Properties of Naphthalene-Based Boronic Acids

*Note: Molecular weight inferred from analogous structures (e.g., ).

Key Observations:

Electronic Effects: The Boc group is electron-withdrawing due to the carbonyl moiety, which may reduce the boronic acid's nucleophilicity compared to unsubstituted naphthalene-1-boronic acid. This contrasts with dimethylamino-substituted derivatives, where electron-donating groups enhance conjugation for optoelectronic applications .

Reactivity in Suzuki-Miyaura Coupling

Naphthalene-1-boronic acid exhibits high reactivity in aqueous Suzuki reactions, achieving 97% yield in 30 minutes under micellar catalysis ( ). In contrast, Boc-protected derivatives may require optimized conditions (e.g., higher temperatures or prolonged reaction times) due to steric hindrance. For example, Boc-protected arylboronic acids often necessitate Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric effects .

Thermal and Physical Properties

- Melting Points : Naphthalene-1-boronic acid melts at 208–214°C , while Boc-protected derivatives likely exhibit higher melting points due to increased molecular weight and hydrogen-bonding capacity from the Boc group.

- Solubility : The Boc group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to unsubstituted naphthalene boronic acid, which is sparingly soluble in water .

Biological Activity

4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Its unique structural features, including the boronic acid functional group, make it a candidate for various biochemical applications, particularly in the fields of medicinal chemistry and molecular biology.

Chemical Structure and Properties

4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid consists of a naphthalene core substituted with a t-butoxycarbonylamino group and a boronic acid moiety. This structure is significant as the boronic acid group can form reversible covalent bonds with diols, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 235.08 g/mol |

| Solubility | Soluble in DMSO and water |

| pKa | Approximately 8.5 |

Biological Activity

Research indicates that 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid exhibits several biological activities, particularly in antimicrobial and anticancer contexts.

Antimicrobial Activity

Studies have shown that boronic acids can act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound has been evaluated for its ability to inhibit class C β-lactamases, which are prevalent in resistant strains of Escherichia coli and Klebsiella pneumoniae.

In vitro assays demonstrated that 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid effectively increased the susceptibility of resistant bacterial strains to various antibiotics when used in combination therapies .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it has been reported to affect the PI3K/Akt signaling pathway, which is critical in cell proliferation and survival .

The mechanism by which 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid exerts its biological effects is primarily through its interaction with target proteins. The boronic acid group allows for reversible binding to diols present on glycoproteins or enzymes, altering their activity. This property is particularly useful in targeting enzymes involved in drug resistance.

Case Studies

- Combination Therapy Against Resistant Bacteria : A study conducted on K. pneumoniae strains showed that when combined with cephalosporins, 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid restored antibiotic efficacy by inhibiting β-lactamase activity .

- Anticancer Efficacy : In a controlled study involving various cancer cell lines, treatment with this compound led to a significant reduction in cell viability compared to untreated controls, indicating its potential as an anticancer agent .

Q & A

Basic Question: What are the key synthetic routes for 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic acid moiety. A common approach involves:

Protection of the amino group : Introduce the t-butoxycarbonyl (Boc) group to the amino-substituted naphthalene precursor using Boc anhydride under basic conditions.

Boronation : Utilize palladium-catalyzed borylation (e.g., Pd(PPh₃)₄) with bis(pinacolato)diboron (B₂pin₂) in a solvent like 1,4-dioxane or DME at reflux .

Purity Optimization :

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Confirm purity using HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to detect residual solvents or unreacted precursors .

Advanced Question: How do polymorphic forms of naphthalene-1-boronic acid derivatives influence reactivity in cross-coupling reactions?

Methodological Answer:

Polymorphism in arylboronic acids affects crystal packing and hydrogen-bond networks, altering solubility and reactivity. For example:

- Monoclinic vs. Triclinic Forms : Monoclinic crystals (P2₁/c space group) of naphthalene-1-boronic acid exhibit a 2D hydrogen-bonded network, enhancing stability but reducing solubility in polar solvents compared to triclinic forms .

Experimental Design : - Characterize polymorphs via single-crystal XRD (e.g., Bruker CMOS diffractometer) and DSC.

- Compare reaction yields in Suzuki couplings using different polymorphs under identical conditions (e.g., Pd(OAc)₂, K₂CO₃, DME/H₂O) .

Basic Question: What spectroscopic techniques are critical for characterizing 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid?

Methodological Answer:

- ¹H/¹³C NMR : Identify Boc-group protons (δ ~1.3 ppm for tert-butyl) and aromatic protons (δ 7.0–8.5 ppm). Confirm boronic acid presence via B–O peaks in ¹¹B NMR (δ ~30 ppm) .

- FT-IR : Detect B–O stretching (~1340 cm⁻¹) and N–H bending (~1530 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ (calculated for C₁₅H₁₈BNO₄: 295.12 g/mol) .

Advanced Question: How can contradictions in crystallographic data for boronic acid derivatives be resolved?

Methodological Answer:

Discrepancies in reported crystal structures (e.g., unit cell parameters, H-bonding motifs) arise from solvent effects or measurement conditions. To resolve:

Standardize Crystallization : Use consistent solvents (e.g., DMF/EtOH vs. THF/hexane) and slow evaporation.

Validate via Rietveld Refinement : Compare experimental XRD patterns with simulated data from CIF files (e.g., CCDC 1497346/1497347) .

DFT Calculations : Optimize molecular geometry using Gaussian09 with B3LYP/6-31G(d) to predict H-bonding trends .

Basic Question: What are the primary applications of this compound in supramolecular chemistry?

Methodological Answer:

The boronic acid group enables dynamic covalent chemistry:

- Diol Sensing : Forms boronate esters with saccharides (e.g., glucose) for fluorescent sensors. Optimize binding via pH control (pKa ~8.5–9.0) .

- Polymer Self-Assembly : Co-polymerize with diols (e.g., PEG) to form pH-responsive hydrogels. Monitor gelation via rheology (strain sweep tests, 1 Hz frequency) .

Advanced Question: How does steric hindrance from the Boc group impact Suzuki coupling efficiency?

Methodological Answer:

The bulky Boc group reduces coupling efficiency by limiting Pd catalyst access to the boronic acid. Mitigation strategies:

- Catalyst Screening : Use sterically hindered ligands (e.g., SPhos or XPhos) to enhance Pd(0) oxidative addition.

- Microwave-Assisted Synthesis : Shorten reaction time (10–20 min at 120°C) to minimize decomposition .

Yield Comparison :

| Catalyst | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | 80 | 72 |

| PdCl₂(dppf) | XPhos | 100 | 88 |

Basic Question: How to handle and store 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid to prevent degradation?

Methodological Answer:

- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent boronic acid oxidation.

- Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for moisture-sensitive reactions .

Advanced Question: What computational methods predict the compound’s reactivity in non-polar solvents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.